3,3-Dimethyl-1,2-diphenylbutan-1-one
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Overview
Description
3,3-Dimethyl-1,2-diphenylbutan-1-one is an organic compound with the molecular formula C18H20O. It is a ketone characterized by the presence of two phenyl groups and a butanone backbone with two methyl groups at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2-diphenylbutan-1-one typically involves the reaction of benzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group is introduced to the acetone, followed by the addition of a methyl group to the resulting intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,3-Dimethyl-1,2-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,2-diphenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: A compound with a similar structure but different functional groups, used in electrophilic trifluoromethylation reactions.
3,3-Dimethyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.
Uniqueness
3,3-Dimethyl-1,2-diphenylbutan-1-one is unique due to its specific combination of phenyl groups and a butanone backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
21383-05-1 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C18H20O/c1-18(2,3)16(14-10-6-4-7-11-14)17(19)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
PIUFMJJBRURUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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